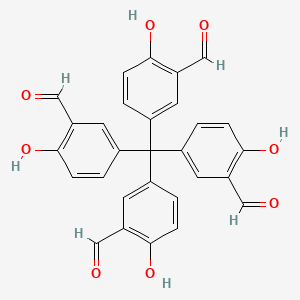![molecular formula C21H26N2O2 B8244352 5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B8244352.png)
5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol is a complex organic compound known for its unique structural properties. This compound features a spirobiindane core, which is a bicyclic structure where two indane units are connected through a single carbon atom. The presence of multiple functional groups, including amino and hydroxyl groups, makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol typically involves multiple steps. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 3,3,3’,3’-tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol and an amine source can yield the desired diamino compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the amino groups can produce primary amines .
科学的研究の応用
5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
作用機序
The mechanism of action of 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirobiindane core provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobiindane: This compound shares a similar spirobiindane core but lacks the amino groups, making it less versatile in certain reactions.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: Another similar compound with hydroxyl groups but without amino groups, used in different chemical applications.
Uniqueness
The presence of both amino and hydroxyl groups in 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol makes it unique compared to its analogs
特性
IUPAC Name |
6,6'-diamino-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,24-25H,9-10,22-23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCKXGIYMMARMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=C(C=C32)O)N)(C)C)C4=CC(=C(C=C41)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
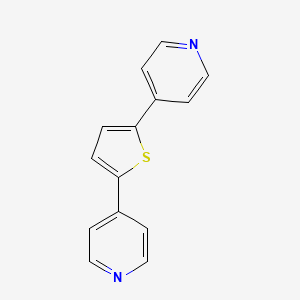
![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
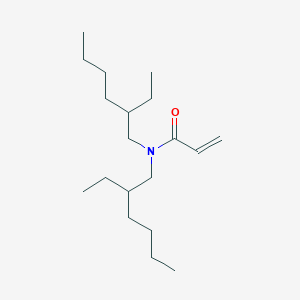


![2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8244309.png)
![4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8244316.png)
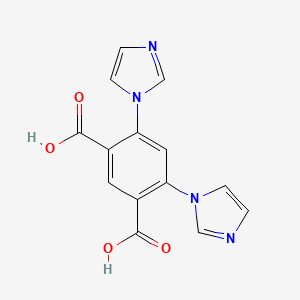


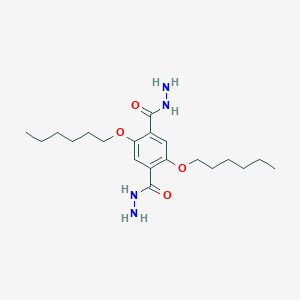
![1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea](/img/structure/B8244361.png)

